Phalloidin-f-HM-SiR is a derivative of phalloidin, a bicyclic heptapeptide toxin derived from the death cap mushroom (Amanita phalloides). Phalloidin is known for its ability to bind and stabilize filamentous actin (F-actin), making it a crucial tool in cellular biology for visualizing actin structures in microscopy. The addition of the fluorescent tag, SiR (Silicon Rhodamine), enhances its utility in super-resolution imaging techniques, allowing researchers to study actin dynamics with high precision.
Phalloidin was first isolated from Amanita phalloides in 1937 and has since been extensively studied for its biochemical properties and applications in microscopy. The fluorescent derivative, Phalloidin-f-HM-SiR, combines the properties of phalloidin with the fluorescent capabilities of Silicon Rhodamine, facilitating advanced imaging techniques in biological research.
Phalloidin-f-HM-SiR belongs to the class of phallotoxins, which are cyclic peptides that exhibit high affinity for F-actin. These compounds are classified as actin-binding agents and are widely used as fluorescent probes in cell biology.
The synthesis of Phalloidin-f-HM-SiR involves several intricate steps that combine solid-phase peptide synthesis with solution-phase techniques. The key steps include:
The molecular structure of Phalloidin-f-HM-SiR retains the bicyclic heptapeptide framework of phalloidin while incorporating the Silicon Rhodamine moiety.
Phalloidin-f-HM-SiR primarily participates in reactions involving:
The mechanism by which Phalloidin-f-HM-SiR operates involves:
Phalloidin-f-HM-SiR has several important applications in scientific research:
Phalloidin-f-HM-SiR binds F-actin at the interface between adjacent actin subunits within the filament helix. High-resolution structural studies reveal that the core phalloidin moiety inserts into a cleft formed by subdomains 1 and 3 of adjacent actin monomers, primarily engaging conserved residues Met119, Met355, and Glu117 through hydrophobic interactions and hydrogen bonding [1] [9]. The binding stabilizes F-actin by:
The SiR fluorophore in Phalloidin-f-HM-SiR extends outward from the filament surface, minimizing steric interference with core binding. However, its bulkiness necessitates a longer linker (f-HM) to maintain binding affinity compared to smaller dye conjugates [3] [8].
Table 1: Structural Features of Phalloidin-f-HM-SiR Binding
Component | Role in F-Actin Binding | Structural Consequence |
---|---|---|
Phalloidin core | Binds cleft between subdomains 1 and 3; interacts with Met119, Met355, Glu117 | Locks subunit interface; prevents filament disassembly |
f-HM linker | 12-atom hydrophilic spacer | Positions SiR fluorophore away from binding cleft; reduces steric hindrance |
SiR fluorophore | Extends towards solvent; partially interacts with subdomain 2 | Minimal perturbation of actin-actin contacts; enables fluorescence excitation/emission |
Phalloidin-f-HM-SiR binds all mammalian actin isoforms (α, β, γ) with a consistent 1:1 stoichiometry per actin subunit, confirming its occupancy of the universal phalloidin-binding cleft [2] [9]. However, binding kinetics vary significantly:
Table 2: Phalloidin-f-HM-SiR Binding Parameters Across Actin Isoforms
Actin Isoform | Association Rate (kₐₛₛ, M⁻¹s⁻¹) | Dissociation Half-life (t₁/₂) | Binding Stoichiometry | Origin |
---|---|---|---|---|
Skeletal α-actin | 1.8 × 10⁴ | >24 hours | 1:1 (actin:phalloidin) | Rabbit muscle |
Cardiac α-actin | 1.5 × 10⁴ | >24 hours | 1:1 | Bovine heart |
Cytoplasmic β-actin | 6.2 × 10³ | >24 hours | 1:1 | Recombinant human |
Cytoplasmic γ-actin | 7.0 × 10³ | >24 hours | 1:1 | Recombinant human |
Yeast actin | 4.1 × 10³ | ~2 hours | 1:1 | Saccharomyces cerevisiae |
Conjugation of SiR to phalloidin via the f-HM linker introduces electrostatic and steric perturbations that alter binding dynamics:
Table 3: Fluorophore Effects on Phalloidin-F-Actin Interactions
Fluorophore Property | Impact on Binding | Technical Consequence |
---|---|---|
Charge (e.g., SiR: anionic) | Reduces affinity (Kd increases 2-fold) due to electrostatic repulsion | Enables controlled dissociation for superresolution (e.g., phalloidin-PAINT) |
Linker length (f-HM: 12 atoms) | Minimizes steric hindrance; optimizes dye orientation | Maximizes fluorescence quantum yield (ΦSiR = 0.8 vs. ΦFITC = 0.3) |
Hydrophobicity | Increases non-specific binding in lipid-rich regions | Requires optimized washing protocols for low background |
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